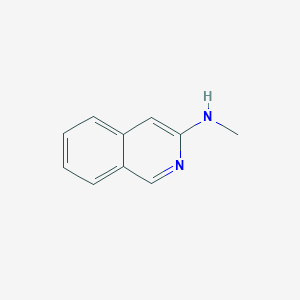

N-methylisoquinolin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methylisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-11-10-6-8-4-2-3-5-9(8)7-12-10/h2-7H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCMHNLYKFKJDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=CC=CC=C2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for N Methylisoquinolin 3 Amine and Its Analogues

De Novo Synthesis of the Isoquinolin-3-amine (B165114) Core Structure

The foundational step in synthesizing many N-substituted isoquinolin-3-amines is the creation of the bicyclic isoquinoline-3-amine core. This is often achieved through cyclization reactions that form the pyridine (B92270) ring fused to a benzene (B151609) ring.

Cyclocondensation Approaches utilizing 2-Acylphenylacetonitriles with Amines

A prominent method for constructing the isoquinolin-3-amine skeleton is the cyclocondensation of 2-acylphenylacetonitriles with various amines. This approach leverages the reactivity of the nitrile and carbonyl groups in the starting material to form the heterocyclic ring system. The reaction typically proceeds by nucleophilic attack of the amine on the carbonyl group, followed by an intramolecular cyclization involving the nitrile group, and subsequent tautomerization to yield the aromatic isoquinolin-3-amine. Polyphosphoric acid is a medium that has been used to facilitate the synthesis of 1,3-substituted 3,4-dihydroisoquinolines from phenylacetonitriles and carboxylic acids. documentsdelivered.com

For instance, the reaction of a 2-acylphenylacetonitrile with methylamine (B109427) would directly yield N-methylisoquinolin-3-amine. The versatility of this method lies in the ability to use a wide array of primary amines, allowing for the introduction of diverse substituents at the N-3 position.

| Starting Material | Amine | Product |

| 2-Acylphenylacetonitrile | Methylamine | This compound |

| 2-Acylphenylacetonitrile | Ethylamine | N-ethylisoquinolin-3-amine |

| 2-Acylphenylacetonitrile | Aniline | N-phenylisoquinolin-3-amine |

Microwave-Assisted Synthetic Protocols for N-substituted Isoquinolin-3-amines

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijpsjournal.comnih.gov This technology has been successfully applied to the synthesis of N-substituted isoquinolin-3-amines.

Microwave irradiation can significantly enhance the efficiency of cyclocondensation reactions, such as those involving 2-acylphenylacetonitriles and amines. organic-chemistry.org The rapid heating provided by microwaves can overcome activation energy barriers more effectively, facilitating the cyclization and dehydration steps. This approach is particularly advantageous for high-throughput synthesis and the rapid generation of compound libraries for screening purposes. For example, sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium (B1175870) acetate (B1210297) under microwave irradiation can produce various substituted isoquinolines. organic-chemistry.org

| Method | Reaction Time | Yield |

| Conventional Heating | Several hours to days | Moderate to Good |

| Microwave Irradiation | Minutes to a few hours | Good to Excellent ijpsjournal.com |

Derivatization and Functionalization Methodologies for this compound Scaffolds

Once the this compound core is obtained, further structural diversity can be achieved through various derivatization and functionalization reactions. These methods allow for the introduction of a wide range of substituents on both the amine nitrogen and the isoquinoline (B145761) ring system.

N-Alkylation and N-Arylation via Buchwald-Hartwig Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction is highly effective for the N-alkylation and N-arylation of amines, including isoquinolin-3-amines. rsc.orgresearchgate.net

Starting with isoquinolin-3-amine, the Buchwald-Hartwig reaction can be employed to introduce a methyl group, yielding this compound. The reaction typically involves an aryl or alkyl halide (or pseudohalide), a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is often crucial for the success of the reaction and has been the subject of extensive development. wikipedia.org This methodology provides a versatile route to a wide array of N-substituted isoquinolin-3-amines with excellent functional group tolerance. wikipedia.org

| Reactants | Catalyst System | Product |

| Isoquinolin-3-amine, Methyl iodide | Pd catalyst, Phosphine ligand, Base | This compound |

| Isoquinolin-3-amine, Bromobenzene | Pd catalyst, Phosphine ligand, Base | N-phenylisoquinolin-3-amine |

| This compound, 2-Bromopyridine | Pd catalyst, Phosphine ligand, Base | N-methyl-N-(pyridin-2-yl)isoquinolin-3-amine |

Regioselective Introduction of Substituents on the Isoquinoline Ring System

The functionalization of the isoquinoline ring itself is a key strategy for modifying the properties of this compound. Regioselective reactions are particularly important to control the position of the newly introduced substituents. scilit.com

Various methods, often involving transition-metal catalysis, have been developed for the C-H functionalization of quinolines and isoquinolines. scilit.commdpi.com These reactions allow for the direct introduction of substituents such as alkyl, aryl, and other functional groups at specific positions on the heterocyclic ring. For instance, directed metalation strategies, where a directing group guides the catalyst to a specific C-H bond, can provide high regioselectivity. The specific position of functionalization (e.g., C-1, C-4, C-5, etc.) can be influenced by the reaction conditions, the catalyst, and any existing substituents on the isoquinoline ring. For example, nitration of 3,4-dihydroisoquinolines has been shown to introduce a nitro group at the 7-position. lookchem.com

Formation of N-Methyl Quaternary Ammonium Derivatives

The nitrogen atom of the isoquinoline ring in this compound can be further alkylated to form a quaternary ammonium salt. This transformation alters the electronic properties and solubility of the molecule.

The formation of N-methyl quaternary ammonium derivatives is typically achieved by treating the this compound with an alkylating agent, such as methyl iodide or dimethyl sulfate. The lone pair of electrons on the isoquinoline nitrogen attacks the electrophilic methyl group, resulting in the formation of a positively charged quaternary ammonium ion. These salts are often crystalline solids and can be isolated by precipitation. The dearomatization of isoquinoline quaternary ammonium salts using a reducing agent like phenylsilane (B129415) can lead to the synthesis of N-substituted tetrahydroisoquinolines. researchgate.net

Advanced Synthetic Approaches to Methylated Isoquinolines

The introduction of a methyl group, particularly at the C1 position, and the amination of the isoquinoline ring are key transformations in the synthesis of various isoquinoline alkaloids and pharmaceutical agents. The following sections explore two distinct and effective strategies for achieving these modifications.

A novel and efficient method for the introduction of a methyl group at the C1 position of isoquinolines involves a two-step sequence of aminomethylation and subsequent hydrogenolysis. semanticscholar.orgnih.gov This strategy serves as a viable alternative to direct methylation of metalated isoquinolines, which can often be complicated by difficult separation of the product from the starting material. semanticscholar.orgnih.gov

The process begins with the direct metalation of a substituted isoquinoline. For instance, 7-benzyloxy-6-methoxyisoquinoline can be metalated at the C1 position using a strong base like the Knochel-Hauser base (TMPMgCl·LiCl). semanticscholar.orgnih.gov The resulting metalated intermediate is then quenched with Eschenmoser's reagent (dimethyl(methylidene)ammonium iodide). semanticscholar.orgnih.gov This step introduces a dimethylaminomethyl group at the C1 position, yielding a tertiary benzylamine (B48309) that is generally easier to purify than the product of direct methylation. semanticscholar.org

The subsequent step involves quaternization of the tertiary amine with an alkylating agent, such as iodomethane, followed by hydrogenolysis. semanticscholar.orgnih.gov The hydrogenolysis step, typically carried out with a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere, cleaves the C-N bond of the quaternized aminomethyl group, resulting in the desired C1-methylated isoquinoline. semanticscholar.org This step can simultaneously remove other protecting groups, such as benzyl (B1604629) ethers, streamlining the synthetic sequence. semanticscholar.orgnih.gov

This aminomethylation-hydrogenolysis sequence has been successfully applied in the total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. semanticscholar.orgnih.gov

Table 1: Key Reagents in Aminomethylation-Hydrogenolysis

| Step | Reagent | Purpose |

|---|---|---|

| Metalation | Knochel-Hauser base (TMPMgCl·LiCl) | Deprotonation at C1 of isoquinoline |

| Aminomethylation | Eschenmoser's reagent | Introduction of the aminomethyl group |

| Quaternization | Iodomethane | Formation of a quaternary ammonium salt |

The direct introduction of an amino group onto the isoquinoline nucleus can be effectively achieved through the amination of isoquinoline N-oxides. Metal-free conditions for this transformation are particularly advantageous as they avoid residual metal contamination in the final products.

A mild and efficient metal-free method for the synthesis of 1-aminoisoquinolines involves the reaction of isoquinoline N-oxides with various amines in the presence of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). researchgate.net This reaction proceeds smoothly at temperatures ranging from 0 °C to room temperature in a solvent such as acetonitrile. researchgate.net The triflic anhydride acts as an activator for the N-oxide, facilitating nucleophilic attack by the amine at the C1 position. researchgate.net This methodology is compatible with a range of primary and secondary amines, allowing for the synthesis of diverse N-substituted 1-aminoisoquinolines. researchgate.net

Another metal-free approach for the amination of quinoline (B57606) N-oxides, which can be conceptually extended to isoquinoline N-oxides, utilizes di-tert-butyl dicarbonate (B1257347) (Boc₂O) as an activator and a base such as 4-dimethylaminopyridine (B28879) (DMAP). This method also allows for the C-H amination at the C2 position of quinolines.

For the synthesis of N-(quinolin-2-yl)sulfonamides, a metal-free intermolecular amidation of quinoline N-oxides with sulfonamides has been developed using phenyliodine(III) diacetate (PhI(OAc)₂) and triphenylphosphine (B44618) (PPh₃). organic-chemistry.org This reaction overcomes the poor nucleophilicity of sulfonamides and provides good to excellent yields. organic-chemistry.org The proposed mechanism involves the activation of the N-oxide, enabling the amidation to occur. organic-chemistry.org While demonstrated for quinolines, this strategy presents a potential pathway for the synthesis of aminated isoquinoline derivatives.

Table 2: Conditions for Metal-Free Amination of Isoquinoline N-Oxides

| Activating Agent | Amine Source | Key Features |

|---|---|---|

| Trifluoromethanesulfonic anhydride (Tf₂O) | Primary and secondary amines | Mild conditions, good to excellent yields researchgate.net |

Biological Activities and Molecular Targets of N Methylisoquinolin 3 Amine Derivatives

Antiproliferative and Anticancer Efficacy Studies

Derivatives based on the isoquinoline (B145761) and quinoline (B57606) core have demonstrated significant potential as anticancer agents. Their activity is often attributed to their ability to interfere with fundamental cellular processes required for the growth and proliferation of cancer cells.

The cytotoxic effects of isoquinoline and quinoline derivatives have been evaluated against a panel of human cancer cell lines. Studies have shown that these compounds can inhibit the proliferation of various cancer types, including colorectal carcinoma, breast cancer, liver cancer, and melanoma.

For instance, certain plastoquinone (B1678516) analogues incorporating a quinoline scaffold have shown notable cytotoxicity toward the HCT-116 human colorectal cancer cell line, with one compound, AQ-12, exhibiting an IC₅₀ value of 5.11 µM. nih.gov This same compound was also effective against the T-47D breast cancer cell line, with a GI₅₀ (50% growth inhibition) value of 3.60 µM. nih.gov In other studies, various pyrimidine (B1678525) derivatives were tested against HCT-116 and HepG2 (hepatocellular carcinoma) cell lines, showing IC₅₀ values in the low micromolar range. ekb.eg Furthermore, a cyanopyridine derivative demonstrated potent activity against the A375 melanoma cell line with an IC₅₀ value of 4.61 µM. researchgate.net One study on lH-pyrazolo[3,4-b]quinolin-3-amine derivatives found that the compound QTZ05 was particularly effective against HCT-116 colon cancer cells, with an IC₅₀ value of 2.3 µM. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected Quinoline/Isoquinoline Derivatives

| Compound Class | Cell Line | Cancer Type | Reported IC₅₀ / GI₅₀ (µM) |

|---|---|---|---|

| Plastoquinone Analogue (AQ-12) | HCT-116 | Colorectal Carcinoma | 5.11 nih.gov |

| Plastoquinone Analogue (AQ-12) | T-47D | Breast Cancer | 3.60 nih.gov |

| Indolyl-pyrimidine Hybrid | HepG2 | Hepatocellular Carcinoma | 5.02 ekb.eg |

| Cyanopyridine Derivative (3n) | A375 | Melanoma | 4.61 researchgate.net |

| lH-pyrazolo[3,4-b]quinolin-3-amine (QTZ05) | HCT-116 | Colorectal Carcinoma | 2.3 nih.gov |

A primary mechanism underlying the anticancer activity of many isoquinoline and quinoline derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. nih.gov Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a critical target for cancer chemotherapy. nih.gov

Research has shown that certain 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives effectively inhibit tubulin polymerization. nih.gov The most active compounds, specifically the (+)-isomers of 6-propyl- and 6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-alpha]isoquinoline, displayed IC₅₀ values of 11 µM and 3.1 µM, respectively, for tubulin polymerization inhibition. nih.gov Further investigations revealed that these active derivatives compete for the colchicine-binding site on β-tubulin, thereby preventing the assembly of microtubules. nih.govnih.gov This disruption of microtubule formation leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death). nih.govresearchgate.net A designed quinoline derivative, compound 4c, was found to successfully inhibit tubulin polymerization with an IC₅₀ value of 17 µM. nih.govresearchgate.net

Antimicrobial and Antibacterial Investigations

The rise of multidrug-resistant bacteria has created an urgent need for novel antibiotics with new mechanisms of action. Isoquinoline derivatives have emerged as a promising class of compounds in this area.

Derivatives of the quinoline and isoquinoline frameworks have demonstrated significant antibacterial activity, particularly against Gram-positive pathogens. Studies have reported the minimum inhibitory concentrations (MICs) of these compounds against clinically relevant bacteria.

For example, certain 2,3‐N,N‐diphenyl quinoxaline (B1680401) derivatives exhibited potent activity against strains of Staphylococcus aureus and Enterococcus faecalis, with MIC values ranging from 0.25 to 1 mg/L. swan.ac.uk These compounds were also effective against resistant strains, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE). swan.ac.uk Another study found that oligo-3-aminopyridine showed strong antibacterial action against S. aureus and E. faecalis, with a MIC of 25 µg/ml. nih.gov However, activity against Gram-negative bacteria like Pseudomonas aeruginosa is often lower, which may be attributed to the barrier presented by the outer membrane of these bacteria. polyu.edu.hk

Table 2: Antibacterial Activity of Selected Quinoxaline Derivatives

| Compound Class | Bacterial Strain | Reported MIC (mg/L) |

|---|---|---|

| 2,3‐N,N‐diphenyl quinoxaline | Staphylococcus aureus | 0.25 - 1 swan.ac.uk |

| 2,3‐N,N‐diphenyl quinoxaline | Enterococcus faecalis | 0.25 - 1 swan.ac.uk |

| Aminodiphenylamine Derivative | Staphylococcus aureus | 125 researchgate.net |

| Aminodiphenylamine Derivative | Enterococcus faecalis | 62.5 researchgate.net |

| Aminodiphenylamine Derivative | Pseudomonas aeruginosa | 125 researchgate.net |

A key molecular target for the antibacterial action of these compounds is the filamenting temperature-sensitive mutant Z (FtsZ) protein. albany.edu FtsZ is a bacterial homolog of eukaryotic tubulin and is essential for bacterial cell division. It polymerizes to form the Z-ring at the division site, making it an attractive target for new antibiotics. albany.edumdpi.com

Several studies have identified quinoline and isoquinoline derivatives as effective FtsZ inhibitors. researchgate.netfrontiersin.org For instance, a series of 1-methylquinolinium (B1204318) derivatives were synthesized and shown to strongly inhibit FtsZ activity, leading to potent bactericidal effects against MRSA and VRE with MIC values between 1 and 4 µg/mL. polyu.edu.hkfrontiersin.org These inhibitors are thought to act by binding to an interdomain cleft of the FtsZ protein, disrupting its polymerization and GTPase activity, which ultimately blocks cell division and leads to bacterial cell death. frontiersin.org

Antiviral Activity Assessments

In addition to their anticancer and antibacterial properties, isoquinoline derivatives have been investigated for their potential to combat viral infections. sruc.ac.uk Natural and synthetic isoquinoline alkaloids have shown activity against a range of viruses by interfering with various stages of the viral life cycle. mdpi.commdpi.com

Screening of chemical libraries identified an isoquinolone compound as a potent inhibitor of both influenza A and B viruses, with 50% effective concentrations (EC₅₀) between 0.2 and 0.6 µM. nih.govnih.gov Subsequent structure-activity relationship studies led to the development of derivatives with reduced cytotoxicity while retaining antiviral efficacy. nih.govnih.gov The mechanism of action for these compounds was determined to be the inhibition of the viral polymerase, a crucial enzyme for the replication of the viral RNA genome. nih.gov Other isoquinoline alkaloids, such as berberine, have demonstrated broad-spectrum antiviral effects against viruses including human immunodeficiency virus (HIV) and herpes simplex virus (HSV). mdpi.com

Enzyme and Receptor Modulatory Studies

The unique structural features of N-methylisoquinolin-3-amine derivatives allow them to bind to and modulate the activity of several key enzymes and receptors, making them attractive candidates for further investigation in drug discovery.

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. The PDE4 enzyme family, and specifically the PDE4B isoform, has been a significant target for the development of anti-inflammatory drugs. Novel 1-phenyl-3,4-dihydroisoquinoline (B1582135) amide derivatives have been developed as potential PDE4 inhibitors. nih.gov A structure-activity relationship (SAR) analysis of these derivatives indicated that the presence of a methoxy (B1213986) group or a halogen atom at the ortho-position of the C-3 side chain's phenyl ring was beneficial for enhancing both the inhibitory activity against PDE4B and the selectivity. nih.gov One particular compound from this series demonstrated potent in vitro and in vivo inhibition, highlighting its promise as a lead for a new class of selective PDE4 inhibitors. nih.gov

Interactive Data Table: PDE4B Inhibition by Isoquinoline Derivatives

| Compound ID | Modification | IC50 (PDE4B) | Selectivity |

|---|---|---|---|

| Compound 15 | Specific ortho-substituent | Potent Inhibition | High |

| General Structure | Methoxy or halogen at ortho-position of phenyl ring | Enhanced Activity | Improved |

Protein kinases play a crucial role in cell signaling and are frequently dysregulated in diseases such as cancer. The quinazoline (B50416) and quinoline scaffolds, which are structurally related to isoquinolines, have been extensively studied as kinase inhibitors. For instance, 4-anilinoquinazolines are known to be competitive inhibitors at the ATP binding site of the epidermal growth factor receptor (EGFR) kinase. researchgate.net Structure-activity relationship studies have shown that substitution patterns on both the quinazoline ring and the anilino moiety significantly impact potency. researchgate.net Specifically, 6,7-dimethoxy substitution on the quinazoline ring is highly effective. researchgate.net While direct studies on this compound derivatives are less common, the established activity of related heterocyclic compounds suggests the potential of this scaffold in targeting various protein kinases.

Rho-associated protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key regulators of the actin cytoskeleton and are implicated in various cellular processes, including cell adhesion, motility, and contraction. Isoquinoline derivatives are a well-established class of ROCK inhibitors. nih.govnih.gov Fasudil, a clinically approved drug, features an isoquinoline core and acts as a ROCK inhibitor. researchgate.net The development of novel ROCK inhibitors has often utilized the isoquinoline scaffold as a hinge-binding moiety, which is crucial for effective inhibition. nih.gov Research into new isoquinoline N-sulphonylhydrazones, designed through molecular hybridization of fasudil, has led to the identification of derivatives with inhibitory activity against both ROCK1 and ROCK2 in the low micromolar range. researchgate.net

Interactive Data Table: ROCK Inhibition by Isoquinoline Derivatives

| Compound | Target | IC50 |

|---|---|---|

| LASSBio-2065 (N-methylated derivative) | ROCK1 | 3.1 µM |

Nicotinamide (B372718) N-methyltransferase (NNMT) is an enzyme that catalyzes the methylation of nicotinamide and is involved in cellular metabolism and energy homeostasis. nih.govnih.gov Dysregulation of NNMT has been linked to various diseases, making it an attractive therapeutic target. nih.govresearchgate.net Studies on isoquinoline derivatives have shown that an amino substitution at the C3 position can yield compounds with inhibitory activity against NNMT. nih.gov One such derivative displayed an IC50 value of 6.3 ± 2.7 μM, demonstrating the potential of the 3-aminoisoquinoline scaffold for NNMT inhibition. nih.gov

The transient receptor potential vanilloid-1 (TRPV1) is a non-selective cation channel that plays a critical role in pain perception. mdpi.com Consequently, TRPV1 antagonists are being investigated as potential analgesics. wikipedia.org The isoquinoline and quinoline cores have been incorporated into various scaffolds to develop potent TRPV1 antagonists. wikipedia.orgnih.govnih.gov For instance, a series of N-quinolin-3-yl-benzamides were discovered to be low nanomolar antagonists of human TRPV1. nih.gov Furthermore, a series of N-tetrahydroquinolinyl, N-quinolinyl, and N-isoquinolinyl biaryl carboxamides have been identified as potent TRPV1 antagonists. researchgate.net The 5-isoquinoline moiety was found to be particularly active in one series of compounds. wikipedia.org

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. nih.gov Their modulation can have significant effects on neuronal excitability. While specific data on this compound derivatives is limited, related aminoquinoline compounds have been shown to target voltage-sensitive sodium channels. sophion.com For example, N,N-(diphenyl)-4-ureido-5,7-dichloro-2-carboxy-quinoline (DCUKA) has been designed to simultaneously inhibit peripheral NMDA receptors and voltage-sensitive sodium channels. sophion.com This suggests that the broader class of amino-substituted quinolines and isoquinolines may possess sodium channel modulatory activity.

Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Modulation

Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) is a crucial regulator of cholesterol homeostasis. nih.gov By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 reduces the clearance of LDL cholesterol from the bloodstream, making it a key target for the management of hypercholesterolemia. nih.govnih.gov While various compounds, including some natural isoquinoline alkaloids, have been investigated as PCSK9 inhibitors, there is no specific research available that details the modulatory effects of this compound derivatives on PCSK9. nih.govalbany.edu The exploration of small molecule inhibitors for PCSK9 is an active area of research, but to date, no studies have specifically implicated this compound in this context. nih.gov

Other Reported Biological Activities (e.g., Anti-inflammatory, Antioxidant, Anesthetic Properties)

Anti-inflammatory Properties: Numerous isoquinoline derivatives have been synthesized and evaluated for their anti-inflammatory potential. nih.govmdpi.com These compounds often exert their effects through the inhibition of key inflammatory mediators and signaling pathways. mdpi.com For instance, certain isoquinoline-1-carboxamide (B73039) derivatives have shown potent suppression of pro-inflammatory cytokines. mdpi.com However, there is no specific data available on the anti-inflammatory activity of this compound derivatives.

Antioxidant Properties: The antioxidant potential of various heterocyclic compounds, including quinoline and isoquinoline derivatives, has been a subject of interest. These properties are often attributed to their ability to scavenge free radicals and modulate oxidative stress pathways. Despite this, specific studies quantifying the antioxidant capacity of this compound derivatives are absent from the available literature.

Anesthetic Properties: The structural features of certain isoquinoline derivatives have led to their investigation as potential local anesthetics. The mechanism of action for local anesthetics typically involves the blockade of voltage-gated sodium channels. While the broader class of aminoalkoxyisoquinoline derivatives has been explored for local anesthetic activity, there is no specific information regarding the anesthetic properties of this compound derivatives.

Structure Activity Relationship Sar Studies of N Methylisoquinolin 3 Amine Scaffold

Correlating Structural Modifications with Biological Activity Profiles

Structural modifications of the isoquinoline (B145761) scaffold are pivotal in defining the biological activity of its derivatives. The isoquinoline ring system is a "privileged scaffold," frequently utilized in drug design due to its ability to interact with a diverse range of biological targets. semanticscholar.org Modifications can include the introduction of various substituents, alteration of the oxidation state (e.g., tetrahydroisoquinoline vs. isoquinoline), and fusion with other heterocyclic rings.

For instance, the synthesis of pyrazolo[3,4-c]isoquinoline derivatives, created through scaffold hopping, led to the discovery of potent inhibitors of the B-Raf(V600E) kinase, a key target in melanoma. researchgate.net Similarly, modifying the isoquinoline-1,3-dione core with halogen substituents was shown to produce potent and selective inhibitors of deubiquitinases, enzymes implicated in protein regulation and cancer. dntb.gov.uanih.gov The development of pyrimido-isoquinolin-quinones has yielded a new class of antibiotics active against multidrug-resistant Staphylococcus aureus. nih.gov These examples underscore a clear correlation: specific structural alterations to the isoquinoline core directly translate to distinct and potent biological activities, suggesting that modifications to the N-methylisoquinolin-3-amine scaffold could likewise yield compounds with significant therapeutic potential.

Impact of Substituent Nature and Position on Pharmacological Potency and Selectivity

The nature and position of substituents on the isoquinoline ring system critically influence pharmacological potency and target selectivity. SAR studies on various isoquinoline analogs demonstrate that even minor changes can lead to dramatic shifts in activity.

A key finding in the study of isoquinoline-1,3-dione-based inhibitors for the deubiquitinase USP2 was the crucial role of halogen substituents. The introduction of a fluorine atom, for example, completely switched the selectivity of inhibition from USP7 to USP2, highlighting the profound impact of a single atomic substitution on target specificity. dntb.gov.uanih.govresearchgate.net

In the context of 3-arylisoquinolone analogues designed as inhibitors for human carboxylesterase 2A (hCES2A), specific substitutions were found to be optimal for potency and cellular activity. The SAR analysis revealed:

A lactam moiety in the B ring is crucial for specificity towards hCES2A. nih.gov

A benzyloxy group at the 4-position of the C-ring was optimal for inhibitory potency. nih.gov

The introduction of a bromine atom at the 4-position of the B-ring enhanced cell permeability, leading to increased intracellular inhibitory activity. nih.gov

These findings illustrate that potency and selectivity are governed by a complex interplay of electronic effects, steric hindrance, and physicochemical properties imparted by the substituents at specific locations on the scaffold.

| Scaffold/Derivative | Substituent & Position | Target | Effect on Activity |

| Isoquinoline-1,3-dione | Fluorine atom | USP2/USP7 | Switches inhibitory selectivity from USP7 to USP2. dntb.gov.uanih.gov |

| 3-Arylisoquinolone | Lactam moiety (B-ring) | hCES2A | Crucial for specificity. nih.gov |

| 3-Arylisoquinolone | Benzyloxy group (C-ring, position 4) | hCES2A | Optimal for potency. nih.gov |

| 3-Arylisoquinolone | Bromine atom (B-ring, position 4) | hCES2A | Enhances cell permeability and intracellular activity. nih.gov |

SAR Elucidation for Specific Molecular Targets (e.g., FtsZ, PDE, NNMT, TRPV1)

The isoquinoline scaffold has been successfully modified to target a range of specific enzymes and receptors, with detailed SAR providing insights into the key molecular interactions.

FtsZ: The bacterial cell division protein FtsZ is a key target for novel antibiotics. While direct studies on isoquinolines are emerging, research on the related quinoline (B57606) scaffold provides valuable SAR insights. For 1-methylquinolinium (B1204318) derivatives, introducing a linear amine skeleton at the 4-position resulted in better antibacterial activity than substitution at the 2-position, particularly against Gram-positive bacteria. polyu.edu.hk Furthermore, combining an indole fragment at the 2-position with a piperidine group at the 4-position of the 1-methylquinolinium core enhanced antibacterial properties against MRSA. frontiersin.org For quinoline analogs targeting mycobacterial FtsZ, a methylamino substitution was found to abolish activity against FtsZ while retaining activity against tubulin, a useful finding for achieving selective inhibition. nih.gov

PDE: Phosphodiesterases (PDEs) are important targets for inflammatory diseases. Novel 1-phenyl-3,4-dihydroisoquinoline (B1582135) scaffolds have been designed as selective PDE4 inhibitors. semanticscholar.org SAR analysis of isoquinoline derivatives containing a catechol group identified key features for PDE4B inhibition. researchgate.net Additionally, furoxan-coupled spiro-isoquinolino-piperidine derivatives have been synthesized and explored as effective PDE5 inhibitors, with molecular modelling studies providing structural insights into their binding. nih.gov

NNMT: Nicotinamide (B372718) N-methyltransferase (NNMT) is a metabolic enzyme targeted for various diseases. Screening of N-methylated isoquinolinium analogues revealed that the parent compound, N2-methyl isoquinolinium, inhibits NNMT with an IC50 of 14.9 μM. sci-hub.ru Comprehensive SAR studies on the related quinolinium scaffold identified it as a more promising starting point, with some analogues showing very low micromolar inhibition. sci-hub.runih.gov Molecular docking studies suggest these inhibitors bind to the NNMT substrate-binding site, and their activity is driven by specific intermolecular interactions. nih.gov More recent work on tetrahydroisoquinoline-triazole derivatives has also identified novel NNMT inhibitors. mdpi.com

TRPV1: The Transient Receptor Potential Vanilloid 1 (TRPV1) is a pain receptor. The isoquinoline moiety has been identified as a potent pharmacophore for TRPV1 antagonists. In a study of various bicyclic heteroaromas, the 5-isoquinoline core was ranked as the most potent for in vitro activity. nih.govresearchgate.net The resulting compound, N-isoquinolin-5-yl-N'-(4-trifluoromethylbenzyl)urea, showed an IC50 of 4 nM. nih.gov Molecular docking studies have helped elucidate how the isoquinoline head group can form crucial hydrogen bonds with key residues (Y511, S512, R557) in the TRPV1 binding pocket, explaining its antagonistic activity. tandfonline.comnih.gov

Role of Lipophilicity and Hydrogen Bond Donors in Cellular Permeation and Bioactivity

The physicochemical properties of isoquinoline derivatives, particularly lipophilicity and their capacity for hydrogen bonding, are fundamental to their pharmacokinetic and pharmacodynamic profiles.

Lipophilicity , often expressed as the partition coefficient (LogP), is a critical determinant of a molecule's ability to permeate cell membranes and affects its absorption, distribution, metabolism, and excretion (ADMET) profile. nih.govmdpi.com

For 3-arylisoquinolone inhibitors of hCES2A, the introduction of a bromine atom was found to enhance cell permeability, which was attributed to an increase in lipophilicity, thereby improving intracellular bioactivity. nih.gov

However, a balance is necessary, as excessively lipophilic compounds may have poor bioavailability or off-target effects. mdpi.com The determination of lipophilicity can be done experimentally using methods like reversed-phase thin-layer chromatography (RP-TLC) or computationally. nih.gov

Hydrogen bond donors and acceptors play a vital role in molecular recognition at the target binding site. The formation of intramolecular hydrogen bonds (IMHBs) can also influence a molecule's conformation and physicochemical properties, including lipophilicity. researchgate.net

In 8-hydroxyquinoline derivatives, it is likely that a hydrogen bond forms between the phenolato oxygen and a protonated alkylamine nitrogen, influencing the molecule's charge state at physiological pH. semanticscholar.org

For TRPV1 antagonists, the isoquinoline head group is positioned to form specific hydrogen bonds with key amino acid residues within the receptor's vanilloid pocket, which is essential for its binding and antagonistic activity. nih.gov

Optimizing both lipophilicity and hydrogen bonding potential is a key strategy in the medicinal chemistry of isoquinoline scaffolds to enhance cellular permeation and ensure potent and selective interaction with the biological target.

Methodological Frameworks for Identifying Core Active Structures

The identification and optimization of bioactive isoquinoline scaffolds are guided by a combination of traditional and modern methodological frameworks. These approaches allow researchers to systematically explore SAR and pinpoint the core structural features essential for a desired biological activity.

One common strategy is the synthesis of compound libraries based on a core scaffold, followed by biological screening. This allows for the systematic evaluation of various substituents at different positions. For example, libraries of pyrimido-isoquinolin-quinones were designed and synthesized to discover new derivatives active against MRSA. nih.gov

Bioisosteric replacement and scaffold hopping are also key strategies. Here, parts of a known active molecule are replaced with other fragments that have similar steric and electronic properties to improve potency or pharmacokinetic properties. This was used to discover pyrazolo[3,4-c]isoquinoline derivatives as B-Raf(V600E) inhibitors. researchgate.net Classical synthetic methodologies like the Bischler-Napieralski and Pictet-Spengler reactions are frequently employed to construct the core isoquinoline and tetrahydroisoquinoline structures for these libraries. mdpi.comsemanticscholar.org

Computational and structure-based drug design methods are increasingly integral to the process:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, using methods like CoMFA and CoMSIA, are used to build predictive models that correlate the structural features of molecules with their biological activity. Such models have been developed for pyrimido-isoquinolin-quinones to guide the design of new antibacterial compounds. nih.gov QSAR models have also been used to study isoquinoline derivatives as inhibitors of the AKR1C3 enzyme. japsonline.comjapsonline.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target receptor. It has been used to understand the binding modes of NNMT inhibitors, correlating docking scores with experimental IC50 values. sci-hub.runih.gov It has also provided crucial insights into how spiro-isoquinolino-piperidine derivatives interact with PDE5 nih.gov and how antagonists bind to the TRPV1 receptor. nih.gov

Pharmacophore Modeling: Based on the three-dimensional structure of a target-ligand complex, a pharmacophore model can be built to define the essential features required for binding. This approach has been used to design new TRPV1 antagonists. mdpi.com

These integrated frameworks, combining synthetic chemistry with computational modeling and biological testing, provide a powerful and efficient pathway for identifying core active structures and optimizing them into lead compounds.

Computational and Theoretical Investigations on N Methylisoquinolin 3 Amine Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are a cornerstone in computational drug discovery, offering insights into the binding modes and affinities of ligands with their macromolecular targets. For derivatives of N-methylisoquinolin-3-amine, these simulations have been instrumental in identifying potential biological targets and elucidating the structural basis of their activity.

Research on structurally related quinoline (B57606) and quinazolinone derivatives has demonstrated their potential to interact with a variety of protein targets, including enzymes and receptors implicated in cancer and microbial infections. For instance, docking studies on novel amide-enriched 2-(1H)-quinazolinone derivatives revealed strong binding affinities, with docking scores ranging from -9.00 to -9.67 kcal/mol, against the EGFR tyrosine kinase domain. nih.gov Similarly, quinazolin-12-one derivatives have been shown to exhibit greater binding affinity for PDK1 enzymes than the native ligand, with docking scores between -9.99 and -10.44 kcal/mol. nih.gov These studies often highlight the importance of hydrogen bonds and hydrophobic interactions in stabilizing the ligand-protein complex. nih.gov

In the context of this compound, molecular docking simulations would be employed to predict its binding orientation within the active site of a target protein. The process involves generating a multitude of possible conformations of the ligand and positioning them within the binding pocket. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable interactions. researchgate.net These simulations can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or π-π stacking interactions with the isoquinoline (B145761) core and the N-methyl-amine substituent. researchgate.net For example, studies on similar heterocyclic systems have identified residues like Cys773, Met769, and Val702 as crucial for binding. nih.gov

The insights gained from these simulations are valuable for structure-based drug design, enabling the rational modification of the this compound scaffold to enhance its binding affinity and selectivity for a specific target.

| Compound Class | Protein Target | Reported Docking Score Range (kcal/mol) | Key Interacting Residues (Examples) |

| Amide-enriched 2-(1H)-quinazolinones | EGFR tyrosine kinase | -9.00 to -9.67 | Cys773, Met769, Val702 |

| Quinazolin-12-one derivatives | PDK1 | -9.99 to -10.44 | Ala162 |

| Iodoquinazoline derivatives | CAXII, hTS, hTK | Not specified | Arg60, Met28, Leu124 |

| Alpidem (imidazo[1,2-a]pyridine derivative) | Acetylcholinesterase (AChE), Monoamine Oxidase (MAO) | -8.00 to -9.60 | Tryptophan, Phenylalanine |

In Silico Screening and Molecular Target Prediction (e.g., Virtual Screening, Reversal Docking)

In silico screening methods are powerful tools for identifying potential biological targets for a given compound and for discovering new lead compounds from large chemical libraries. For this compound, these approaches can help to prioritize experimental studies and to formulate hypotheses about its mechanism of action.

Virtual screening involves docking a library of compounds against a specific protein target to identify potential binders. In the context of this compound, derivatives could be screened against a panel of known drug targets to identify those with the highest predicted binding affinities.

Reversal docking, on the other hand, takes a single ligand, such as this compound, and docks it against a large collection of protein structures from a database like the Protein Data Bank (PDB). This approach can help to identify potential "off-targets," which is important for predicting potential side effects, as well as to discover novel therapeutic applications for the compound. The results of reversal docking are typically a ranked list of proteins based on their predicted binding affinity for the ligand. These predictions can then be validated experimentally. For instance, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are often coupled with docking studies to provide a more comprehensive profile of a compound's drug-like properties. researchgate.net

Prediction of ADME-Related Properties (excluding safety/toxicity data)

In contemporary drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to reduce the likelihood of late-stage clinical failures. nih.govjournalejmp.com Computational, or in silico, methods provide a rapid and cost-effective means to predict these pharmacokinetic characteristics before a compound is synthesized, guiding the selection and optimization of drug candidates. nih.govnih.gov For this compound, various ADME-related properties have been predicted using established computational models. These predictions are based on the molecule's structural and physicochemical characteristics.

Physicochemical Properties and Drug-Likeness

A molecule's fundamental physicochemical properties are key determinants of its pharmacokinetic behavior. nih.gov Properties such as molecular weight (MW), lipophilicity (expressed as log P), water solubility (log S), and topological polar surface area (TPSA) are foundational to many predictive models. These descriptors for this compound have been calculated using computational software and are summarized below.

| Property | Predicted Value | Significance in ADME |

|---|---|---|

| Molecular Formula | C10H10N2 | Defines the elemental composition of the molecule. |

| Molecular Weight | 158.20 g/mol | Influences diffusion and transport across biological membranes. |

| Topological Polar Surface Area (TPSA) | 38.15 Ų | Correlates with passive molecular transport through membranes and is a key predictor of oral bioavailability and blood-brain barrier penetration. |

| Hydrogen Bond Acceptors | 2 | Affects solubility and binding to biological targets. |

| Hydrogen Bond Donors | 1 | Affects solubility and the ability to form interactions with biological macromolecules. |

| Rotatable Bonds | 1 | An indicator of molecular flexibility, which can impact receptor binding. |

One of the most widely used frameworks for assessing the "drug-likeness" of a potential oral therapeutic is Lipinski's Rule of Five. nih.govxisdxjxsu.asia This rule establishes that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and an octanol-water partition coefficient (log P) not greater than 5. xisdxjxsu.asiapearson.com

Based on the predicted physicochemical properties, this compound adheres to Lipinski's Rule of Five with zero violations, suggesting it possesses a favorable profile for oral bioavailability.

Lipophilicity and Water Solubility Predictions

Lipophilicity and solubility are critical parameters that influence a drug's absorption and distribution. ekb.eg Lipophilicity is commonly expressed as the logarithm of the partition coefficient between n-octanol and water (log P). Several computational models exist to predict this value. Water solubility is typically predicted as the logarithm of the molar solubility in water (log S).

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| iLOGP (log P) | 1.89 | Indicates moderate lipophilicity, which is often optimal for balancing membrane permeability and aqueous solubility. |

| XLOGP3 (log P) | 1.75 | |

| WLOGP (log P) | 1.61 | |

| Log S (ESOL) | -2.87 | Soluble |

| Log S (Ali) | -3.13 | Soluble |

| Log S (SILICOS-IT) | -2.58 | Soluble |

The consensus log P values place this compound in a moderately lipophilic category. The predicted log S values from multiple models, including ESOL, consistently classify the compound as soluble in water, a favorable characteristic for drug administration and distribution in the body. ekb.eghumanjournals.com

Pharmacokinetic Predictions

Computational tools can further predict specific pharmacokinetic behaviors. uq.edu.au Key among these are gastrointestinal (GI) absorption for orally administered drugs and the ability to cross the blood-brain barrier (BBB), which is relevant for compounds targeting the central nervous system (CNS).

| ADME Parameter | Prediction | Interpretation |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | The molecule is likely to be well-absorbed from the gastrointestinal tract into the bloodstream. |

| Blood-Brain Barrier (BBB) Permeant | Yes | The molecule is predicted to be capable of crossing the BBB to enter the central nervous system. |

| P-glycoprotein (P-gp) Substrate | No | The compound is not likely to be actively transported out of cells by the P-gp efflux pump, which could otherwise limit bioavailability in target tissues like the brain. |

| CYP1A2 Inhibitor | No | Predicted not to inhibit major cytochrome P450 enzymes, suggesting a lower potential for certain drug-drug interactions. |

| CYP2D6 Inhibitor | No | |

| CYP3A4 Inhibitor | No |

The in silico analysis indicates that this compound is likely to have high gastrointestinal absorption, a primary requirement for an effective oral drug. xisdxjxsu.asia Furthermore, the models predict that the compound can permeate the blood-brain barrier. The prediction that it is not a substrate for P-glycoprotein, a key efflux transporter, supports its potential for CNS activity as it is less likely to be removed from the brain. nih.govekb.eg The lack of predicted inhibition of key cytochrome P450 (CYP) enzymes suggests a lower probability of metabolism-based drug-drug interactions. humanjournals.com

Advanced Analytical and Spectroscopic Characterization in N Methylisoquinolin 3 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and dynamics of atoms.

A complete structural assignment of N-methylisoquinolin-3-amine requires a combination of one-dimensional and two-dimensional multinuclear NMR experiments.

¹H NMR: Proton NMR provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons on the isoquinoline (B145761) core, the N-H proton of the amine, and the N-methyl protons. The chemical shifts (δ) are influenced by the electronic effects of the heterocyclic system and the amine group. Spin-spin coupling patterns between adjacent protons are crucial for assigning specific positions on the isoquinoline ring.

¹³C NMR: Carbon-13 NMR spectra reveal the number of non-equivalent carbon atoms in the molecule. The isoquinoline core presents a series of signals in the aromatic region (typically 110-160 ppm), while the N-methyl carbon would appear in the aliphatic region (around 20-40 ppm). The carbon atom directly attached to the nitrogen (C3) would be significantly influenced by the nitrogen's electronegativity.

¹⁵N NMR: Nitrogen-15 NMR is a highly valuable but less sensitive technique that provides direct insight into the electronic environment of the nitrogen atoms. huji.ac.ilwikipedia.org For this compound, two distinct ¹⁵N signals would be expected: one for the isoquinoline ring nitrogen and another for the exocyclic N-methylamine nitrogen. huji.ac.il The chemical shifts can help in studying tautomeric equilibria and protonation states. wikipedia.org Due to low natural abundance and a low gyromagnetic ratio, ¹⁵N NMR often requires isotopic enrichment or the use of indirect detection methods like Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiments. huji.ac.il

¹⁹F NMR: While not applicable to the parent this compound, ¹⁹F NMR is a powerful tool for studying fluorinated derivatives. The fluorine nucleus is 100% abundant and highly sensitive, providing a wide chemical shift range that is very sensitive to changes in the electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: These are generalized ranges for illustrative purposes. Actual values depend on solvent and experimental conditions.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic (Isoquinoline C-H) | 7.0 - 8.5 |

| ¹H | Amine (N-H) | Broad, variable (e.g., 4.0 - 6.0) |

| ¹H | Methyl (N-CH₃) | 2.5 - 3.5 |

| ¹³C | Aromatic (Isoquinoline C-H) | 110 - 140 |

| ¹³C | Aromatic (Isoquinoline C-q) | 120 - 160 |

| ¹³C | C3 (C-N) | ~150 - 160 |

| ¹³C | Methyl (N-CH₃) | 20 - 40 |

Solid-State NMR (SSNMR, MAS) for Tautomerism and Solid-State Characteristics

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for investigating the structure and dynamics of molecules in their solid form. wikipedia.org Unlike in solution where rapid tumbling averages out anisotropic interactions, in the solid state, these interactions provide valuable structural information but also lead to broad spectral lines. nih.govemory.edu Magic Angle Spinning (MAS) is a technique used to narrow these lines and obtain high-resolution spectra. wikipedia.orgnih.gov

For this compound, ssNMR could be particularly useful for studying potential tautomerism, such as the amino-imino equilibrium. By comparing the ¹³C and ¹⁵N chemical shifts in the solid state to those in solution, one can identify the predominant tautomeric form in the solid phase. Furthermore, ssNMR can reveal information about polymorphism (the existence of different crystal forms) and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. nih.gov

Density Functional Theory (DFT) has become a vital tool in modern chemistry for predicting molecular properties, including NMR chemical shifts. ruc.dkresearchgate.net By calculating the magnetic shielding tensors for each nucleus in a proposed structure, theoretical chemical shifts can be obtained. nih.govnih.gov

The process typically involves:

Optimizing the geometry of the this compound molecule using a suitable DFT functional and basis set.

Performing a Gauge-Including Atomic Orbital (GIAO) calculation on the optimized geometry to predict the isotropic shielding values.

Correlating the calculated shielding values with experimental chemical shifts. A linear regression analysis is often performed to correct for systematic errors in the calculation. ruc.dk

This integrated approach is exceptionally powerful for several reasons:

Structural Confirmation: A strong correlation between the experimental and DFT-calculated chemical shifts provides high confidence in the assigned structure.

Isomer Differentiation: DFT calculations can help distinguish between different isomers by predicting their distinct NMR spectra.

Tautomer and Conformer Analysis: By calculating the NMR parameters for different possible tautomers or conformers, researchers can determine which species best fits the experimental data. researchgate.net

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₀H₁₀N₂), the expected exact mass is approximately 158.08 Da.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be observed at m/z 158. The fragmentation of this compound would likely follow pathways characteristic of amines and aromatic nitrogen heterocycles. Key fragmentation pathways could include:

Loss of a hydrogen atom: Formation of a stable [M-1]⁺ ion is common for amines.

α-Cleavage: Cleavage of the bond beta to the amine nitrogen could lead to the loss of a methyl radical (•CH₃), resulting in an [M-15]⁺ fragment.

Ring Fragmentation: The isoquinoline ring system can undergo characteristic cleavages, often involving the loss of small neutral molecules like HCN (27 Da).

Loss of the amino group: Cleavage of the C-N bond could lead to fragments corresponding to the isoquinoline core.

Table 2: Hypothetical Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Neutral Loss |

| 158 | [C₁₀H₁₀N₂]⁺• | Molecular Ion |

| 157 | [C₁₀H₉N₂]⁺ | •H |

| 143 | [C₉H₇N₂]⁺ | •CH₃ |

| 131 | [C₉H₇N]⁺• | •CH₃N |

| 104 | [C₈H₆]⁺• | HCN from [C₉H₈N]⁺ |

X-ray Crystallography for Absolute Structure Determination and Molecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By diffracting X-rays off a single crystal of this compound, it is possible to obtain precise measurements of bond lengths, bond angles, and torsional angles.

This technique would provide unambiguous confirmation of the connectivity and constitution of the molecule, distinguishing it from any potential isomers. Furthermore, the resulting crystal structure would reveal detailed information about the packing of molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonds (e.g., between the N-H of one molecule and the ring nitrogen of another) and π-π stacking interactions between the isoquinoline ring systems. This information is crucial for understanding the solid-state properties of the compound. While no specific crystal structure for the parent this compound is publicly available, analysis of related hindered amines has shown how steric bulk can significantly influence molecular geometry, such as the planarity of the nitrogen atom's bonds. wikipedia.org

Spectroscopic Investigation of Photophysical Properties (e.g., Absorption and Fluorescence Spectroscopy)

The study of how molecules interact with light is essential for applications in materials science and photochemistry. This compound, like its parent compound 3-aminoquinoline (B160951), possesses interesting photophysical properties.

Absorption Spectroscopy: UV-visible absorption spectroscopy measures the wavelengths of light a molecule absorbs. The absorption spectrum of this compound is characterized by π-π* transitions within the aromatic isoquinoline system. The position of the absorption maxima (λ_abs) can be influenced by the solvent polarity.

Fluorescence Spectroscopy: Upon absorbing light, some molecules can emit light at a longer wavelength, a process known as fluorescence. The photophysics of 3-aminoquinoline are known to be complex, involving motions of the amino group. nih.gov Research on the N-methylated derivative has shown that this substitution alters the interaction with solvent molecules. nih.gov Specifically, N-methylation reduces the effect of the solvent's hydrogen bonding ability on the non-radiative decay pathways. nih.gov Despite this, the primary non-radiative pathway is still believed to be a "flip-flop" motion of the amino group. nih.gov The Stokes shift (the difference between the absorption and emission maxima) and the fluorescence quantum yield are highly dependent on the solvent environment, particularly its polarity. nih.gov

Table 3: Illustrative Photophysical Data for this compound in Different Solvents (Data adapted from related studies on N-methylated 3-aminoquinoline. nih.gov)

| Solvent | Absorption Max (λ_abs, nm) | Fluorescence Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 344 | 358 | 1150 |

| Dioxane | 347 | 368 | 1690 |

| Acetonitrile | 346 | 382 | 2890 |

| Methanol | 347 | 420 | 5450 |

Future Research Trajectories for N Methylisoquinolin 3 Amine

Rational Design and Synthesis of Potent and Selective N-methylisoquinolin-3-amine Analogues

The foundation of developing novel therapeutics from this compound lies in the ability to rationally design and synthesize analogues with enhanced potency and selectivity for specific biological targets. Future research will heavily rely on iterative cycles of design, synthesis, and biological testing to establish robust Structure-Activity Relationships (SAR). gardp.orgwikipedia.org SAR studies are crucial for identifying the molecular features of the this compound scaffold that are essential for its biological activity, guiding the design of more effective molecules. nih.govresearchgate.net

Key future directions in this area include:

Systematic Structural Modifications: Research will focus on systematically modifying the this compound core. This includes substitutions at various positions on the isoquinoline (B145761) ring, alteration of the N-methyl group, and functionalization of the 3-amino group. Fragment-based drug discovery (FBDD) can be employed, where small molecular fragments are screened for binding to a target, and then grown or merged to create more potent leads based on the this compound template. researchoutreach.org

Advanced Synthetic Methodologies: The synthesis of a diverse library of analogues will require the application and refinement of both classical and modern synthetic strategies for isoquinoline construction. nih.govrsc.org Established methods such as the Bischler–Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions can be adapted to produce a wide range of precursors and final compounds. pharmaguideline.comwikipedia.orgmdpi.com Additionally, modern transition-metal-catalyzed reactions, such as copper- or palladium-catalyzed cyclizations, offer efficient and regioselective routes to novel and complex derivatives that are not accessible through traditional methods. organic-chemistry.org

| Synthetic Strategy | Description | Potential Application for this compound Analogues |

|---|---|---|

| Bischler–Napieralski Reaction | Cyclodehydration of an acylated β-phenylethylamine using a Lewis acid, followed by dehydrogenation to form the isoquinoline ring. wikipedia.org | Allows for the introduction of diverse substituents at the C1 position of the isoquinoline core. |

| Pictet-Spengler Reaction | Acid-catalyzed cyclization of an imine formed from a β-arylethylamine and an aldehyde to produce a tetrahydroisoquinoline, which can be subsequently aromatized. pharmaguideline.com | Useful for creating analogues with saturated or partially saturated rings, expanding conformational diversity. |

| Pomeranz–Fritsch Reaction | Acid-catalyzed reaction of a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) to form the isoquinoline ring system directly. wikipedia.org | Provides a direct route to the isoquinoline core, suitable for creating libraries with variations on the benzene (B151609) ring portion. |

| Transition-Metal Catalysis | Copper- or Palladium-catalyzed annulation or C-H activation strategies to construct the isoquinoline skeleton. organic-chemistry.org | Enables the synthesis of highly functionalized and complex analogues with high efficiency and regioselectivity. nih.gov |

Exploration of Undiscovered Biological Activities and Novel Therapeutic Applications

The broader family of isoquinoline alkaloids exhibits an extensive range of pharmacological activities, suggesting that this compound and its derivatives may possess undiscovered biological functions. nih.govrsc.orgresearchgate.net A crucial future direction is the systematic screening of these compounds against a wide panel of biological targets to identify novel therapeutic applications.

Potential areas for exploration include:

Oncology: Many isoquinoline derivatives show potent anticancer activity by targeting key cellular pathways. nih.gov Future research should evaluate this compound analogues for their ability to inhibit protein kinases, which are often dysregulated in cancer. researchoutreach.orgnih.gov

Neurodegenerative and Psychiatric Disorders: The isoquinoline scaffold is present in compounds with significant neuroprotective and psychoactive properties. nih.gov Analogues should be investigated for activity against targets implicated in conditions like Alzheimer's disease, Parkinson's disease, and depression.

Infectious Diseases: There is a pressing need for new antimicrobial agents. Isoquinoline alkaloids have demonstrated antibacterial and antifungal properties, making this a promising area for investigation. nih.govnih.gov Screening libraries of this compound derivatives against various pathogenic bacteria and fungi could yield novel leads.

Inflammatory Diseases: Certain isoquinoline-based molecules act as anti-inflammatory agents. researchoutreach.org Future studies could explore the potential of this compound derivatives to modulate inflammatory pathways, for example by inhibiting kinases involved in the inflammation cascade like Protein Kinase C (PKC). researchoutreach.org

| Therapeutic Area | Potential Biological Target Class | Rationale Based on Isoquinoline Chemistry |

|---|---|---|

| Oncology | Protein Kinases (e.g., CDK, ROCK1, IKKβ) | The isoquinoline scaffold is a known "hinge binder" for kinases and is present in many kinase inhibitors. researchoutreach.orgresearchgate.netnih.gov |

| Neuroscience | Receptors (e.g., Dopamine, Serotonin), Enzymes (e.g., MAO) | Tetrahydroisoquinoline derivatives are known to interact with CNS targets and show potential in treating addiction and depression. nih.gov |

| Infectious Diseases | Bacterial and Fungal Enzymes, Cell Wall Synthesis | Natural and synthetic isoquinolines have shown broad-spectrum antibacterial and antifungal activities. nih.gov |

| Inflammatory Disorders | Inflammatory Kinases (e.g., PKC), Cyclooxygenase (COX) | Derivatives have been developed as potent anti-inflammatory agents for conditions like rheumatoid arthritis. researchoutreach.orgresearchgate.net |

| Cardiovascular Diseases | Ion Channels (e.g., Voltage-gated Na+ channels) | Screening of isoquinoline libraries has identified blockers of ion channels relevant to cardiac disorders. mdpi.comnih.gov |

Advanced Computational Modeling for Predictive Medicinal Chemistry and Mechanistic Elucidation

In silico methods are indispensable in modern drug discovery for accelerating the design process and providing deep mechanistic insights. Future research on this compound will leverage a suite of computational tools to guide the development of superior analogues.

Key computational approaches will include:

Molecular Docking and Dynamics: These techniques will be used to predict and analyze the binding of this compound analogues to the three-dimensional structures of their biological targets. researchgate.netnih.govnih.gov This allows for the visualization of key interactions (e.g., hydrogen bonds, hydrophobic interactions) and helps explain the basis of activity and selectivity, guiding the design of new derivatives with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate the chemical structures of a series of analogues with their biological activities, 3D-QSAR studies can predict the potency of newly designed, unsynthesized compounds. mdpi.com This helps prioritize which molecules to synthesize, saving time and resources.

ADMET Prediction: A significant hurdle in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) and toxicity (ADMET). Computational models can predict these properties early in the design phase, allowing chemists to modify structures to improve drug-likeness and avoid potential liabilities before synthesis. researchgate.netgjpb.deoptibrium.comnih.gov This predictive capability is crucial for reducing late-stage attrition of drug candidates.

| Computational Method | Application in this compound Research | Expected Outcome |

|---|---|---|

| Molecular Docking | Predict the binding pose and affinity of analogues within a target's active site. nih.gov | Prioritization of compounds based on binding scores; rationalization of SAR. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-target complex over time to assess binding stability. | Understanding of binding kinetics and the role of conformational changes. |

| 3D-QSAR (e.g., CoMFA) | Develop predictive models based on the steric and electrostatic fields of aligned molecules. mdpi.com | Prediction of biological activity for virtual compounds; generation of contour maps to guide structural modifications. |

| Pharmacophore Modeling | Identify the essential 3D arrangement of chemical features required for biological activity. | A template for designing novel scaffolds or for virtual screening of compound databases. |

| ADMET Prediction | In silico estimation of properties like solubility, permeability, metabolic stability, and potential toxicity. gjpb.denih.gov | Early identification and mitigation of pharmacokinetic and toxicity issues, improving the developability of leads. |

Development of High-Throughput Screening (HTS) Platforms for this compound Derivatives

To efficiently explore the vast chemical space of this compound analogues and identify those with desirable biological activity, the development of dedicated high-throughput screening (HTS) platforms is essential. bmglabtech.comchemcopilot.com HTS automates the testing of large compound libraries, dramatically accelerating the pace of hit identification. researchoutreach.org

The establishment of an HTS platform involves several key stages:

Library Synthesis: A large and structurally diverse library of this compound derivatives must be synthesized, leveraging the synthetic strategies outlined in section 7.1. These compounds would be arrayed in microtiter plates suitable for automated handling. enamine.net

Assay Development and Validation: For each biological target of interest (e.g., a specific kinase or receptor), a robust and miniaturizable assay must be developed. nih.govresearchgate.net These can be biochemical assays (measuring enzyme activity) or cell-based assays (measuring a cellular response). The assay must be validated to ensure it is reliable and produces a strong signal-to-noise ratio, often quantified by a Z'-factor. chemcopilot.com

Automated Screening and Data Analysis: The HTS process utilizes robotics to dispense compounds and reagents into assay plates, followed by automated reading of the results using specialized plate readers. chemcopilot.com Sophisticated software is then used to analyze the large datasets, identify "hits" (compounds showing significant activity), and filter out false positives.

| Component/Step | Description | Key Consideration |

|---|---|---|

| Compound Library | A diverse collection of this compound derivatives arrayed in microtiter plates. | Structural diversity is key to exploring a wide range of biological activities. |

| Assay Development | Creation of a robust, sensitive, and automated biological test for a specific target (e.g., a kinase inhibition assay). kinasebiotech.comresearchgate.net | The assay must be compatible with miniaturization (e.g., 384- or 1536-well plates) and automation. |

| Robotics & Automation | Use of liquid handlers and robotic systems to perform the assay steps with high precision and speed. chemcopilot.com | Integration of all components (liquid handlers, incubators, readers) into a seamless workflow. |

| Detection System | Microplate readers that can measure common readouts like fluorescence, luminescence, or absorbance. enamine.net | The chosen detection method must be sensitive enough to detect subtle biological effects. |

| Data Analysis | Software platforms for processing raw data, calculating activity, identifying hits, and performing quality control. | Robust statistical methods are needed to confidently identify active compounds and eliminate artifacts. |

Q & A

Q. What are the common synthetic routes for N-methylisoquinquinolin-3-amine, and how can their efficiency be optimized?

- Methodological Answer : The synthesis often involves nucleophilic substitution or reductive amination of pre-functionalized isoquinoline precursors. For example, 2-chloro-8-methylquinoline derivatives can react with methylamine under NaBHCN-mediated reduction to yield secondary amines . Optimization includes:

- Temperature control : Reactions at 20–25°C minimize side products.

- Solvent selection : Methanol or ethanol enhances solubility of intermediates.

- Catalytic additives : Use of Lewis acids (e.g., ZnCl) improves yields by stabilizing transition states.

Efficiency metrics (e.g., atom economy, reaction time) should be benchmarked against alternative routes, such as Pd-catalyzed coupling .

Q. What analytical techniques are critical for confirming the structure of N-methylisoquinolin-3-amine?

- Methodological Answer : A multi-technique approach is essential:

- NMR spectroscopy : H and C NMR verify methyl group integration (δ ~2.5–3.0 ppm) and isoquinoline ring protons (δ ~7.0–8.5 ppm).

- X-ray crystallography : Resolves stereochemical ambiguities; planar quinoline rings (rms deviation <0.05 Å) confirm structural rigidity .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (CHN) with <2 ppm error.

Discrepancies in spectral data should prompt re-evaluation of purification steps (e.g., column chromatography vs. recrystallization).

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model:

- Electrophilic substitution sites : Fukui indices identify C-4 and C-6 as reactive positions for functionalization.

- Transition states : Activation energies for methylation or halogenation reactions can be calculated to prioritize synthetic pathways .

Tools like PISTACHIO and REAXYS databases cross-reference experimental data to validate predictions .

Q. How can researchers resolve contradictions in thermodynamic data (e.g., ΔrS°, ΔrH°) during reaction optimization?

- Methodological Answer : Contradictory data (e.g., entropy values ranging from 114–134 J/mol·K for similar amines) require:

- Error analysis : Compare experimental setups (e.g., gas-phase vs. solution-phase measurements).

- Statistical validation : Apply the Akaike Information Criterion (AIC) to assess model fit for entropy-enthalpy compensation.

- Reproducibility protocols : Standardize pH (e.g., pH ≈6 for NaBHCN reductions) and solvent polarity .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?

- Methodological Answer : Variability arises from impurities in starting materials or inconsistent reaction quenching. Solutions include:

- Quality control : LC-MS monitoring of intermediates (e.g., 3-formylquinoline precursors).

- In-line analytics : Use PAT (Process Analytical Technology) for real-time adjustment of stoichiometry.

- Crystallization conditions : Optimize solvent ratios (e.g., methanol/water) to enhance polymorph consistency .

Q. How should researchers evaluate the formation of nitrosamine impurities in this compound derivatives?

- Methodological Answer : Risk assessment follows ICH M7(R2) guidelines:

- Nitrosating agents : Test for residual nitrites or tertiary amines in reagents using ion chromatography.

- Accelerated stability studies : Expose derivatives to acidic/basic conditions (pH 1–13) and quantify N-nitrosamines via LC-MS/MS.

- Control strategies : Introduce scavengers (e.g., ascorbic acid) during synthesis to inhibit nitrosation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.